molecular formula C12H19N3S B3653300 1-[2-(Dimethylamino)ethyl]-3-(2-methylphenyl)thiourea

1-[2-(Dimethylamino)ethyl]-3-(2-methylphenyl)thiourea

Cat. No.: B3653300
M. Wt: 237.37 g/mol
InChI Key: YAMGKYQFZIXRRD-UHFFFAOYSA-N
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Description

1-[2-(Dimethylamino)ethyl]-3-(2-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and material sciences. This compound is characterized by the presence of a dimethylamino group and a methylphenyl group attached to the thiourea moiety.

Preparation Methods

The synthesis of 1-[2-(Dimethylamino)ethyl]-3-(2-methylphenyl)thiourea can be achieved through several methods. One common method involves the condensation of amines with carbon disulfide in an aqueous medium, which allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . Another method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, which proceeds efficiently at ambient temperature to produce thioureas in excellent yields . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[2-(Dimethylamino)ethyl]-3-(2-methylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or methylphenyl groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(Dimethylamino)ethyl]-3-(2-methylphenyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(Dimethylamino)ethyl]-3-(2-methylphenyl)thiourea involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The compound can activate substrates and stabilize partially developing negative charges in transition states, making it an effective catalyst in organic transformations . The molecular pathways involved include the inhibition of specific enzymes and the disruption of cellular processes in microorganisms and cancer cells.

Comparison with Similar Compounds

1-[2-(Dimethylamino)ethyl]-3-(2-methylphenyl)thiourea can be compared with other thiourea derivatives, such as:

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-3-(2-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3S/c1-10-6-4-5-7-11(10)14-12(16)13-8-9-15(2)3/h4-7H,8-9H2,1-3H3,(H2,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMGKYQFZIXRRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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